molecular formula C20H48O8U B13991150 Pentane-2,4-diol;uranium

Pentane-2,4-diol;uranium

Cat. No.: B13991150
M. Wt: 654.6 g/mol
InChI Key: YDHNFSQEZGMTJP-UHFFFAOYSA-N
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Description

Overview of Actinide Coordination with Polyol Ligands

Actinides, including uranium, exhibit a strong affinity for oxygen-donating ligands. Polyols, which are organic compounds containing multiple hydroxyl (-OH) groups, are effective chelating agents for actinides. The presence of multiple binding sites allows polyols to form stable, ring-like structures with the metal ion, a phenomenon known as the chelate effect. The coordination of actinides with polyol ligands is a subject of ongoing research, driven by the need to develop selective agents for actinide separation and sequestration. hbni.ac.in The interaction is primarily electrostatic, but covalent contributions, particularly with "softer" donor atoms, can also play a role. hbni.ac.in

Significance of Pentane-2,4-diol as a Chelating Ligand in f-Element Chemistry

Pentane-2,4-diol, upon deprotonation of its hydroxyl groups, forms the pentane-2,4-diolate dianion. This ligand is structurally analogous to the well-studied acetylacetonate (B107027) (acac) anion, which is the enol form of pentane-2,4-dione. osti.govresearchgate.net The two oxygen atoms of the diolate are positioned to form a stable six-membered chelate ring with a metal ion. This bidentate coordination mode is highly effective in complexing f-block elements like uranium. The alkyl backbone of the ligand can be modified to tune the steric and electronic properties of the resulting complex, influencing its solubility and stability. The study of such complexes provides fundamental insights into the bonding and reactivity of f-elements.

Historical Context of Uranium Complexation and Relevant Ligand Classes

The study of uranium complexation dates back to the early days of nuclear science. Initial research focused on understanding the behavior of uranium in solution and developing methods for its extraction and purification. A wide variety of organic ligands have been investigated for their ability to complex uranium, with a significant focus on oxygen-containing functional groups. hbni.ac.in

Beta-diketonates, such as acetylacetonate, have been extensively studied as ligands for uranium. researchgate.netacs.org These ligands form highly stable and often volatile complexes with the uranyl ion (UO₂²⁺), the most common form of uranium in aqueous solutions. The resulting complexes, such as [UO₂(acac)₂(H₂O)], feature a pentagonal bipyramidal coordination geometry around the uranium atom, with the two oxygen atoms of the uranyl ion in the axial positions and the four oxygen atoms of the two acetylacetonate ligands and a water molecule in the equatorial plane. osti.govresearchgate.net The structural similarities between acetylacetonate and pentane-2,4-diolate suggest that the latter would also form stable complexes with uranium, likely exhibiting similar coordination geometries.

Detailed Research Findings

Table 1: Crystallographic Data for an Analogous Uranium Complex: [UO₂(acac)₂(H₂O)]

ParameterValue
Crystal SystemTrigonal
Space GroupP-3c1
a (Å)16.338(2)
b (Å)16.338(2)
c (Å)9.719(2)
α (°)90
β (°)90
γ (°)120
Volume (ų)2244.1(7)
Z6
Data sourced from a study on a trigonal polymorph of aquadioxidobis(pentane-2,4-dionato-κ²O,O′)uranium(VI). osti.gov

Table 2: Selected Bond Lengths and Angles for [UO₂(acac)₂(H₂O)]

Bond/AngleLength (Å) / Angle (°)
U=O (uranyl)1.773(4)
U-O (acac)2.361(3)
U-O (water)2.449(6)
O=U=O180.0
O(acac)-U-O(acac) (bite angle)67.4(1)
Data represents typical values observed in uranyl acetylacetonate complexes and may vary slightly between different crystal structures. osti.govresearchgate.net

The data in these tables for the acetylacetonate complex provide a strong indication of the likely coordination environment in a hypothetical pentane-2,4-diolate uranium complex. The U=O bond lengths of the linear uranyl unit are characteristically short, indicating a strong triple bond character. The U-O bonds to the chelating ligand are significantly longer. The bite angle of the acetylacetonate ligand is constrained by the geometry of the six-membered ring formed upon chelation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H48O8U

Molecular Weight

654.6 g/mol

IUPAC Name

pentane-2,4-diol;uranium

InChI

InChI=1S/4C5H12O2.U/c4*1-4(6)3-5(2)7;/h4*4-7H,3H2,1-2H3;

InChI Key

YDHNFSQEZGMTJP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)O)O.CC(CC(C)O)O.CC(CC(C)O)O.CC(CC(C)O)O.[U]

Origin of Product

United States

Synthetic Methodologies for Pentane 2,4 Diol;uranium Complexes

Direct Synthesis Routes

Direct synthesis involves the reaction of a uranium precursor, typically a halide or an organometallic species, with the desired ligand.

Ligand Exchange and Substitution Strategies

These methods involve the replacement of existing ligands on a uranium center with new ones, or the use of a metal ion as a template to direct the formation of a specific ligand isomer around it.

Template Synthesis Approaches for Diastereomeric ControlTemplate synthesis is a powerful technique for controlling the stereochemistry of a final complex. In this approach, a metal cation directs the reaction between ligand precursors to form a specific diastereomer that might not be favored in a metal-free synthesis. This has been successfully applied to uranium(IV).osti.govosti.govBy pre-coordinating 2,6-pyridinedicarboxaldehyde (B58191) to UCl₄, followed by the addition of di-tert-butyl(trimethylsilyl)phosphine, the meso diastereomer of a dianionic [ONO]²⁻ pincer ligand complex, ((tBu₂P)ONO)UCl₂(dtbpy), is formed with high specificity (>90%).researchgate.netThis method avoids the formation of a racemic/meso mixture that occurs in the absence of the uranium template, which would otherwise require challenging fractional crystallization to separate the isomers.osti.govresearchgate.netThis template effect has also been extended to the synthesis of analogous neptunium(IV) complexes.rsc.org

Table 1: Comparison of Metal-Free vs. Uranium Template Synthesis for a PNP-type Ligand osti.govresearchgate.net
Synthetic MethodReactantsKey ConditionProduct(s)Diastereomeric Ratio (rac:meso)Purification
Metal-Free Synthesis2,6-pyridinedicarboxaldehyde + tBu₂P(SiMe₃)Room Temperaturerac/meso mixture of the free ligand63:37Requires fractional crystallization after complexation
Uranium Template SynthesisUCl₄ + 2,6-pyridinedicarboxaldehyde, then tBu₂P(SiMe₃)Pre-coordination to U(IV) centermeso-diastereospecific uranium complex>90% mesoDirect crystallization of the desired isomer

Redox-Mediated Synthetic Pathways to Access Different Uranium Oxidation States

The rich redox chemistry of uranium allows for the synthesis of complexes in various oxidation states, from U(II) to U(VI). nih.gov These pathways involve the chemical or electrochemical reduction or oxidation of a stable uranium precursor.

The choice of ligand is critical for stabilizing uranium in unusually low or high oxidation states. For instance, a tripodal tris(amido)arene ligand framework has been shown to support uranium in five different oxidation states (II, III, IV, V, VI) within the same ligand environment. nih.govspringernature.com Starting from a U(III) precursor, reduction with potassium graphite (B72142) can yield a U(II) complex. springernature.com Subsequent oxidation reactions using various reagents like silver fluoride (B91410) (AgF), 1,2-diiodoethane, or oxygen-atom-transfer reagents can then generate the corresponding U(IV), U(V), and U(VI) complexes. springernature.com

Similarly, an arene-tethered, tris(siloxide) tripodal ligand has been used to access low-valent uranium. epfl.ch A U(III) complex supported by this ligand was reduced by one electron to form a U(II) species. epfl.chresearchgate.net Cyclic voltammetry studies on these systems can reveal the reversible redox potentials for these transformations, providing a roadmap for targeted chemical synthesis of different oxidation states. epfl.ch

Table 2: Redox-Mediated Synthesis of Uranium Complexes with a Tris(amido)arene Ligand nih.govspringernature.com
Starting Complex (Oxidation State)ReagentProduct Complex (Oxidation State)Transformation Type
U(III) ComplexKC₈ (Potassium Graphite)U(II) ComplexOne-electron reduction
U(II) ComplexN₂O or C₅H₅NOU(IV) Oxo ComplexTwo-electron oxidation
U(III) ComplexAgF or 1,2-C₂H₄I₂U(IV) Halide ComplexOne-electron oxidation
U(IV) Iodide ComplexAgNO₂U(V) Oxo ComplexOxidative ligand exchange
U(V) Oxo ComplexAgNO₂U(VI) Dioxo ComplexOne-electron oxidation

Stereoselective Synthesis of Diastereomeric and Enantiomeric Pentane-2,4-diol;Uranium Complexes

Information regarding the stereoselective synthesis of diastereomeric and enantiomeric this compound complexes is not available in the reviewed scientific literature.

Structural Elucidation and Coordination Geometry

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of crystalline solids, providing unambiguous data on atomic positions, bond lengths, and bond angles.

For hexavalent uranium (U(VI)), typically in the form of the linear uranyl cation (UO₂²⁺), complexes with pentane-2,4-dionate predominantly exhibit a seven-coordinate geometry. The most common arrangement is a pentagonal bipyramid. In this geometry, the two axial positions are occupied by the uranyl oxygen atoms, while the five equatorial positions are filled by the oxygen atoms from two bidentate acetylacetonate (B107027) ligands and one additional monodentate ligand, such as water or pyridine. nih.govrsc.org

Examples of this coordination include:

[UO₂(acac)₂(H₂O)] : The uranium(VI) center is surrounded by two bidentate acetylacetonate ligands and one water molecule in the equatorial plane, with two axial uranyl oxygen atoms completing the UO₇ pentagonal-bipyramidal geometry. nih.govresearchgate.net

[UO₂(acac)₂(pyridine)] : This complex also features a pentagonal-bipyramidal coordination, where the pyridine nitrogen atom and four oxygen atoms from the two acac ligands form the equatorial plane around the uranyl ion. rsc.org

In complexes of tetravalent uranium (U(IV)), such as [U(acac)₄] , the coordination number is typically eight. The four bidentate acetylacetonate ligands arrange themselves around the uranium center to form a square antiprismatic geometry. acs.org

Detailed crystallographic studies provide precise measurements of the bonds within these complexes. In the U(VI) uranyl complexes, a distinct difference is observed between the axial and equatorial bond lengths.

Uranium-Oxygen Axial Bonds (U=O) : The bonds within the uranyl unit are very short, typically measuring around 1.78 to 1.83 Å, which is indicative of a triple bond character. rsc.orgarizona.edu

Uranium-Oxygen Equatorial Bonds (U-O) : The bonds from the uranium center to the oxygen atoms of the acetylacetonate ligands in the equatorial plane are significantly longer, generally falling in the range of 2.34 to 2.44 Å. rsc.org

The geometry often shows slight distortions from the ideal. For instance, in dioxobis(pentane-2,4-dionato)pyridineuranium(VI), the axial O=U=O bond angle was found to be 173.5(8)°, confirming a non-linear uranyl group. rsc.org The equatorial plane can also deviate from perfect planarity, and the six-membered chelate rings formed by the acac ligand and the uranium atom may not be perfectly flat. nih.gov In one structure, the dihedral angle between the two chelate planes was reported to be 26.02 (13)°. nih.gov

Selected Bond Lengths and Angles in Uranium-Pentane-2,4-dionate Complexes
ComplexBond TypeBond Length (Å)Bond Angle (°)Reference
[UO₂(acac)₂(pyridine)]U=O (axial)1.83(1)O=U=O: 173.5(8) rsc.org
U-O (equatorial, acac)2.34(1) - 2.44(1)
U-N (equatorial, py)2.47(1)
[U(acac)₄]U-O (average)2.321 - 2.339O-U-O bite angle: 66.62 - 69.67 acs.org

Solution-Phase Structural Characterization

While crystallography provides a static picture of the solid state, spectroscopic techniques are essential for understanding the structure and dynamics of complexes in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of molecules in solution. For uranium complexes, the technique is applicable to both diamagnetic U(VI) and paramagnetic U(IV) species.

In paramagnetic complexes like U(IV) acetylacetonate, the unpaired electrons on the metal center cause significant shifts and broadening of the NMR signals. osti.govumanitoba.ca Studies on the U(acac)₄ system have used ¹³C and proton NMR to show that the spin density from the uranium's unpaired electrons is delocalized onto the carbon skeleton of the acetylacetonate ligand. osti.gov This delocalization provides insight into the electronic structure and bonding within the chelate ring. osti.gov Furthermore, PMR (Proton Magnetic Resonance) data has demonstrated that in the presence of excess free acetylacetone (Hacac), a ligand exchange process occurs between the U(acac)₄ complex and the free Hacac in solution. osti.gov Kinetic analysis suggests this exchange follows an associative mechanism with a low activation energy. osti.gov

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique that provides information about the local atomic environment around a specific element, making it suitable for studying samples in solution or amorphous states. hzdr.deminsocam.org EXAFS studies on uranium-containing species can determine interatomic distances, coordination numbers, and the identity of neighboring atoms. minsocam.orgnih.gov

For uranyl complexes, EXAFS data consistently confirms the key structural features identified by crystallography. The technique can readily distinguish the short U=O axial bonds from the longer U-O equatorial bonds. arizona.edu EXAFS-derived bond lengths for the axial oxygens are typically found to be around 1.78–1.79 Å, in excellent agreement with diffraction data. arizona.edu The technique is also capable of detecting atoms in the second coordination sphere and beyond, which can help identify the presence of multinuclear complexes in solution. minsocam.org This makes EXAFS a valuable tool for corroborating solid-state structures and for determining the primary coordination sphere of uranium complexes in non-crystalline environments. minsocam.orgcern.ch

Vibrational Spectroscopy for Ligand Binding Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the structural characteristics of coordination compounds. In the context of uranium complexes with the pentane-2,4-dionate ligand (acetylacetonate, acac), these methods provide critical insights into the nature of the metal-ligand bonding. By analyzing the vibrational frequencies of the complex, it is possible to determine how the ligand coordinates to the uranium center. The acetylacetonate ligand can bind to a metal ion in several ways, but it most commonly acts as a bidentate chelating agent, forming a stable six-membered ring. This chelation leads to a delocalization of the π-electrons within the ring, which significantly alters the vibrational frequencies of the C=O and C=C bonds compared to the free ligand. These shifts are diagnostic of the ligand's binding mode and provide evidence of complex formation. Furthermore, the appearance of new vibrational bands at lower frequencies, corresponding to uranium-oxygen (U-O) stretching modes, directly confirms the coordination of the ligand to the metal center.

Infrared (IR) spectroscopy is particularly sensitive to changes in the vibrational modes of the acetylacetonate ligand upon coordination to a uranium ion. The IR spectrum of the free acetylacetone ligand (in its enol form) shows characteristic strong absorption bands for C=O and C=C stretching. Upon chelation to uranium, these bands undergo significant shifts to lower wavenumbers. This red-shift is a direct consequence of the delocalization of electron density from the ligand to the uranium ion through the coordinating oxygen atoms, which weakens the C=O double bond character and strengthens the C-C bond character within the chelate ring.

For eight-coordinate tetrakis(acetylacetonato) complexes like U(acac)₄, which are analogous to the well-studied Th(acac)₄, the region between 1600 cm⁻¹ and 1500 cm⁻¹ is of primary diagnostic importance. electronicsandbooks.com The strong band observed around 1580-1590 cm⁻¹, often assigned to a combination of C=C stretching, is a hallmark of chelation. electronicsandbooks.com Another strong band, typically found around 1515-1525 cm⁻¹, is primarily attributed to the C=O stretching mode. electronicsandbooks.com

In uranyl complexes, where the linear UO₂²⁺ moiety is coordinated by equatorial ligands, the IR spectrum is also characterized by the very strong asymmetric stretching frequency (ν₃) of the O=U=O group. The position of this band, typically in the 850-950 cm⁻¹ range, is sensitive to the electron-donating ability of the equatorial ligands. ru.nl Increased electron donation from the acetylacetonate ligands to the uranium center weakens the U=O bonds, causing a red-shift in the ν₃ frequency. ru.nl

The far-IR region (below 600 cm⁻¹) provides direct evidence of the metal-ligand bond through the observation of U-O stretching vibrations. For complexes analogous to Th(acac)₄, bands in the 400-500 cm⁻¹ range can be assigned to these metal-oxygen modes, confirming the coordination of the acetylacetonate ligand. electronicsandbooks.com

Characteristic IR Frequencies for Uranium Acetylacetonate and Analogue Complexes
Vibrational ModeTypical Wavenumber (cm⁻¹)AssignmentSignificance
ν(C=O) + ν(C=C)~1585Primarily C=C stretchingIndicates π-electron delocalization upon chelation.
ν(C=O)~1520Primarily C=O stretchingShift to lower frequency from free ligand confirms coordination.
ν(U-O)400 - 500Uranium-Oxygen stretchingDirect evidence of metal-ligand bond formation.
ν₃(O=U=O)~920 - 950Asymmetric Uranyl Stretch (in Uranyl complexes)Position is sensitive to the nature of equatorial ligation.

Raman spectroscopy provides complementary information to IR spectroscopy for characterizing uranium-acetylacetonate complexes. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations.

In the Raman spectra of eight-coordinate M(acac)₄ complexes (where M = Th, Ce, Zr, Hf), several distinct bands are observed that correlate with the IR data. electronicsandbooks.com A strong, polarized band typically appears in the 1580-1590 cm⁻¹ region, corresponding to the symmetric C=C stretching vibration within the chelate ring. electronicsandbooks.com The C=O stretching mode also gives rise to a Raman band near 1520 cm⁻¹. electronicsandbooks.com

Raman spectroscopy is especially valuable for identifying the symmetric stretching frequency (ν₁) of the uranyl (O=U=O) group in U(VI) complexes. rsc.org This mode is typically Raman-active and IR-inactive for a linear and symmetric UO₂²⁺ ion. The ν₁ band is intense and appears in the 825-900 cm⁻¹ range. acs.org Its position, like the asymmetric stretch in IR, is influenced by the strength of the equatorial ligands. The simultaneous appearance of the ν₁ band in the Raman spectrum and the ν₃ band in the IR spectrum can provide information about the linearity of the uranyl group; for a strictly linear geometry, mutual exclusion should apply. rsc.orgrsc.org

Furthermore, the low-frequency region of the Raman spectrum is rich with information about the metal-ligand framework. The symmetric U-O stretching vibrations are often strong in the Raman spectrum and provide direct insight into the strength and symmetry of the coordination environment. electronicsandbooks.com For instance, in analogous eight-coordinate complexes, prominent Raman bands below 600 cm⁻¹ are assigned to various metal-oxygen stretching and bending modes. electronicsandbooks.com

Characteristic Raman Frequencies for Uranium Acetylacetonate and Analogue Complexes
Vibrational ModeTypical Wavenumber (cm⁻¹)AssignmentSignificance
ν(C=C)~1585Symmetric C=C stretchingOften a strong, polarized band confirming chelation.
ν(C=O)~1520Symmetric C=O stretchingComplements IR data on ligand coordination.
ν₁(O=U=O)~860 - 880Symmetric Uranyl Stretch (in Uranyl complexes)Strong Raman band; its frequency indicates equatorial ligand strength. acs.org
ν(U-O)400 - 600Symmetric Uranium-Oxygen stretchingProvides information on the M-L bond and coordination symmetry. electronicsandbooks.com

Electronic Structure and Bonding Analysis

Spectroscopic Probes of Electronic States

Spectroscopy provides an experimental window into the electronic energy levels of the complex. Absorption and emission techniques probe the transitions between these levels, while magnetometry investigates the magnetic properties arising from unpaired electrons.

The electronic absorption spectrum of uranium(IV) complexes, which have a 5f² ground-state configuration, is characterized by several types of transitions. acs.orgnih.gov In the UV-visible region, the spectrum is typically dominated by intense bands corresponding to electron-transfer processes. tandfonline.com These can be categorized as either 5f → 6d transitions on the uranium atom or ligand-to-metal charge transfer (LMCT) transitions. tandfonline.comrsc.org

LMCT bands arise from the promotion of an electron from a high-lying occupied molecular orbital, primarily of ligand character (in this case, from the oxygen atoms of the pentane-2,4-dionate), to a vacant or partially filled 5f orbital on the uranium center. rsc.orgnih.gov Concurrently, transitions can occur from the 5f orbitals to the higher-energy 6d orbitals of uranium. tandfonline.com In many uranium(IV) halide complexes, excitation into a band with mixed f-d and LMCT character is observed. rsc.orgresearchgate.net For uranium(VI) complexes with similar β-diketonate ligands, which are 5f⁰, the optical transitions are primarily due to LMCT excitations. acs.org The specific energies and intensities of these bands are sensitive to the ligand environment and the geometry of the complex. iaea.org

Transition TypeTypical Energy RegionDescription
Intra-configurational f-fVisible / Near-InfraredWeak, sharp bands resulting from transitions between 5f orbitals.
5f → 6dUV / VisibleBroad, more intense bands involving promotion of a 5f electron to a 6d orbital. tandfonline.com
LMCTUV / VisibleIntense bands from the transfer of an electron from ligand orbitals to uranium's 5f orbitals. rsc.org

While absorption spectroscopy probes the excitation to higher energy states, emission (or luminescence) spectroscopy investigates the radiative decay back to lower-lying states. Emission spectroscopy has been successfully applied to study uranium(IV) halide complexes in non-aqueous solutions. rsc.orgresearchgate.net The observed emission spectra often feature UV-visible radiative transitions that can be assigned to transitions originating from the 5f¹6d¹ electronic configuration and terminating in the manifold of states arising from the ground 5f² configuration. rsc.orgresearchgate.net

This process typically involves initial excitation into an intense f-d or LMCT absorption band, followed by non-radiative relaxation to a lower-lying excited state (e.g., within the 5f¹6d¹ manifold), and finally, radiative emission to the ground state f-orbital manifold. rsc.org Computational methods such as Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) are crucial for accurately assigning these transitions. nih.govrsc.org The emission spectral fingerprint of U(IV) compounds can serve as a diagnostic tool for identifying the oxidation state in various environments. researchgate.net

The uranium(IV) ion in the complex has a 5f² electronic configuration, which gives rise to paramagnetism. nih.gov The magnetic properties of such complexes are commonly investigated using a Superconducting Quantum Interference Device (SQUID), which is an extremely sensitive magnetometer. wisc.eduwikipedia.org These measurements provide the magnetic susceptibility of the material as a function of temperature and applied magnetic field. ubc.ca

From this data, the effective magnetic moment (μeff) can be calculated. For uranium(IV) complexes, the room-temperature μeff values are typically in the range of 2.46–2.78 μB per uranium atom. nih.gov The temperature dependence of the magnetic moment is particularly informative. bohrium.com Typically, μeff decreases as the temperature is lowered from 300 K, which is consistent with the depopulation of excited crystal field states of the ³H₄ ground term manifold. nih.govresearchgate.net The non-negligible magnetic moments often observed at very low temperatures (e.g., 2 K) can indicate the presence of low-lying magnetic states induced by the ligand field. researchgate.net

ParameterTypical Value for U(IV) ComplexesSignificance
Ground State Term (Free Ion)³H₄Determined by the 5f² electron configuration.
μeff at 300 K~2.5 - 3.8 μBConfirms the paramagnetic U(IV) oxidation state. nih.govresearchgate.net
μeff at ~2 K< 1.0 μBReflects the population of the ground crystal field state. nih.gov

Quantum Chemical Investigations of Bonding

Quantum chemistry provides theoretical insights that complement experimental findings, offering a detailed picture of the bonding interactions at the atomic level. For heavy elements like uranium, these calculations are challenging and must account for relativistic effects.

Theoretical studies of actinide compounds are complex due to the significant influence of relativistic effects. ethz.chnih.gov These effects arise because electrons in heavy atoms move at speeds that are a considerable fraction of the speed of light. ethz.ch Relativistic effects can be broadly divided into scalar effects and spin-orbit coupling. ethz.ch

For uranium, these effects cause a significant energetic reordering and spatial contraction/expansion of the valence orbitals (5f, 6d, 7s). ethz.chresearchgate.net Specifically, relativistic effects bring the 5f, 6d, and 7s orbitals closer in energy, facilitating their participation in chemical bonding. ethz.chresearchgate.net The spin-orbit interaction, which is the coupling between the electron's spin and its orbital motion, is particularly large for the 5f electrons and leads to a significant splitting of the energy levels. ethz.ch The variational inclusion of spin-orbit coupling in calculations is essential for accurately predicting the electronic ground state and bonding characteristics of uranium complexes. nih.gov In the context of the U-O bond, these effects influence bond lengths and strengths by modifying the orbital energies and their ability to overlap with oxygen's 2p orbitals. acs.orgnih.gov

A central question in actinide chemistry is the degree to which the 5f orbitals participate in covalent bonding. nih.gov The bonding in uranium complexes is generally considered to have both ionic and covalent character. researchgate.net Quantum chemical methods, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses, are used to probe the nature of the uranium-ligand bonds. researchgate.netnih.gov

QTAIM analysis examines the electron density (ρ) at the bond critical point between two atoms. A higher electron density is indicative of greater charge accumulation and, consequently, a higher degree of covalency. nih.gov NBO analysis describes bonding in terms of localized orbitals and charge donation. For the U-O bond in related complexes, NBO analysis often reveals significant dative covalent character, with substantial overlap between the oxygen 3p orbitals and the 5f and 6d orbitals on uranium. rsc.orgresearchgate.net While the interaction is predominantly ionic, the covalent contribution is significant and distinguishes actinide chemistry from that of the lanthanides. nih.govmanchester.ac.uk This partial covalency arises from the spatial extent of the 5f and 6d orbitals, which allows for effective overlap with ligand orbitals. chemrxiv.org

Computational MethodParameterInterpretation
QTAIMElectron Density at Bond Critical Point (ρBCP)Measures charge accumulation in the bonding region; higher values suggest more covalency. nih.gov
QTAIMLaplacian of Electron Density (∇²ρ)Positive values are typical for closed-shell (ionic) interactions, but other parameters must be considered. nih.gov
NBOWiberg Bond Index (WBI)Provides a measure of the bond order; values greater than zero indicate covalent character. nih.gov
NBODonor-Acceptor InteractionsQuantifies charge transfer from ligand-based (donor) orbitals to uranium-based (acceptor) orbitals. rsc.org

Orbital Contributions and Hybridization (e.g., 5f and 6d orbitals)

The bonding between uranium and ligands in coordination complexes is a complex interplay of ionic and covalent contributions, distinguished by the significant involvement of the 5f and 6d orbitals in covalent interactions. escholarship.org Unlike the core-like 4f orbitals in lanthanides, the 5f orbitals of early actinides like uranium are more radially extended and available for bonding. osti.gov Theoretical and computational studies, such as Density Functional Theory (DFT), provide critical insights into the nature of these interactions, particularly the hybridization of uranium's valence orbitals.

In uranium complexes, especially those involving the uranyl(VI) cation (UO₂²⁺), the formation of covalent bonds with equatorial ligands, such as those derived from pentane-2,4-diol, involves the participation of uranium's 5f and 6d orbitals. epfl.ch The electrons for these bonds are typically donated by the ligand's oxygen atoms into the empty valence orbitals of the U(VI) center. wikipedia.org Valence bond theory suggests that sigma (σ) bonds can be formed through the creation of hybrid orbitals involving the 6d and 5f shells. wikipedia.org

Detailed computational analyses, such as Natural Bonding Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analyses, have been employed to quantify the contributions of these orbitals to specific bonds in various uranium complexes. For instance, in uranyl complexes, the bonding between uranium and the axial oxygen atoms of the uranyl moiety often involves a roughly equal mix of 5f and 6d orbitals overlapping with the oxygen 2p orbitals. epfl.ch This 5f-6d hybridization is crucial for understanding the electronic structure and reactivity of these compounds. nih.gov

The degree of 5f and 6d orbital participation can vary significantly depending on the nature of the bond (σ vs. π) and the specific ligand. In some uranium-chalcogen bonds, the contribution of 6d orbitals was found to be greater in σ-bonds, while 5f orbitals played a more significant role in π-bonds. nih.gov This variability highlights the nuanced nature of uranium-ligand bonding, where both 5f and 6d orbitals are actively engaged. escholarship.orgresearchgate.net

Research on various organometallic and coordination complexes of uranium consistently indicates that both 5f and 6d orbitals are crucial for a comprehensive description of the covalent bonding. escholarship.org The multifaceted character of the 5f electrons, which can exhibit both localized and itinerant behavior, makes a precise description challenging but underscores their importance in the chemistry of uranium. nih.gov

The following table summarizes findings from computational studies on representative uranium complexes, illustrating the typical contributions of uranium's 5f and 6d orbitals to the covalent bonding with ligands.

Complex TypeBond TypeOrbitalContribution (%)Analysis MethodReference
Uranyl(VI) ComplexU-O (axial)5f~50NBO epfl.ch
6d~50
Uranium Chalcogenide ComplexU-O (π₁)5f42.6NLMO nih.gov
6d54.2
U-O (π₂)5f>59.9
6d<38.3
Uranium-Diazomethanediide ComplexU-[NNC]²⁻5fSignificantDFT researchgate.netnih.gov
Uranium-Group 10 BimetallicU-M (M=Ni, Pd)5f & 6dSignificantNLMO escholarship.org

Redox Chemistry and Oxidation States of Pentane 2,4 Diol;uranium Complexes

Characterization of Electron Transfer Processes within the Complex and with External Reagents

Without dedicated experimental or theoretical studies on this particular compound, any attempt to provide a detailed and informative article would fall into the realm of hypothesis rather than established scientific fact. Further research is required to elucidate the specific chemical and electrochemical properties of pentane-2,4-diol;uranium complexes.

Ligand Dynamics and Reaction Mechanisms

Ligand Exchange Kinetics and Thermodynamics in Solution

No specific data is available in the scientific literature for the pentane-2,4-diol uranium complex.

Intramolecular Rearrangements and Isomerization Pathways

No specific data is available in the scientific literature for the pentane-2,4-diol uranium complex.

Solvent Exchange Processes

No specific data is available in the scientific literature for the pentane-2,4-diol uranium complex.

Mechanistic Investigations of Complex Formation and Transformation

No specific data is available in the scientific literature for the pentane-2,4-diol uranium complex.

Stereochemical Inversion and Retention Mechanisms Involving Pentane-2,4-diol Ligand

No specific data is available in the scientific literature for the pentane-2,4-diol uranium complex.

Further research and experimental studies are necessary to elucidate the ligand dynamics and reaction mechanisms of the "Pentane-2,4-diol;uranium" complex. Until such research is published, a detailed and scientifically accurate discourse on this specific topic cannot be provided.

Advanced Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Weight and Stoichiometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of a compound. For a pentane-2,4-diol;uranium complex, this technique provides unambiguous confirmation of its elemental composition and stoichiometry by measuring the mass-to-charge ratio (m/z) with extremely high accuracy.

In a typical analysis, the complex is ionized using a soft ionization technique, such as Electrospray Ionization (ESI), to prevent fragmentation and preserve the intact molecular ion. The high resolving power of the mass analyzer allows for the differentiation of ions with very similar masses. A key aspect of analyzing uranium-containing compounds is the characteristic isotopic pattern of uranium. Natural uranium is predominantly composed of the ²³⁸U isotope, but the presence of ²³⁵U can also be detected. HRMS can resolve the isotopic distribution of the molecular ion, providing a distinctive signature that confirms the presence of uranium and helps validate the assigned chemical formula.

For a hypothetical mononuclear complex, such as a uranyl species [UO₂(C₅H₁₀O₂)₂], formed from the uranyl cation (UO₂²⁺) and two molecules of deprotonated pentane-2,4-diol, HRMS would be used to verify its formation and composition. The precise mass measurement would corroborate the expected molecular formula and, by extension, the stoichiometry of the metal-ligand interaction.

Hypothetical SpeciesChemical FormulaCalculated Monoisotopic Mass (using ²³⁸U)Expected Primary m/z
Uranyl bis(pentane-2,4-diolate)[C₁₀H₂₀O₆U]510.10 u510.10

Solid-State Nuclear Magnetic Resonance (NMR) for Bulk Characterization

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at a molecular level. Unlike solution NMR, which provides information on molecules in the liquid state, SS-NMR probes the bulk solid, offering insights into the local chemical environments of atoms within the crystal lattice or amorphous solid.

For a this compound complex, ¹³C and ¹H SS-NMR would be particularly informative. The ¹³C SS-NMR spectrum would reveal the number of distinct carbon environments within the pentane-2,4-diol ligand. For instance, if the two ligands in a complex like [UO₂(C₅H₁₀O₂)₂] are symmetrically equivalent, a specific number of peaks corresponding to the unique carbon atoms in the diol would be observed. Any asymmetry in the coordination would lead to a multiplication of these signals, providing valuable information about the solid-state molecular structure.

The chemical shifts observed in SS-NMR are highly sensitive to the local electronic environment. The coordination of the diol's hydroxyl groups to the uranium center would induce significant changes in the chemical shifts of nearby carbon and hydrogen atoms compared to the free ligand. Furthermore, if the uranium center is paramagnetic (e.g., U(III), U(IV), or U(V)), it would cause substantial broadening and shifting of the NMR signals, a phenomenon that can itself be diagnostic of the uranium oxidation state. nih.govresearchgate.net SS-NMR is therefore crucial for confirming the bulk purity and structural homogeneity of the synthesized material.

NucleusType of Information ObtainedRelevance to this compound
¹³CNumber of distinct carbon environments, ligand conformation.Confirms ligand coordination, assesses symmetry of the complex in the solid state.
¹HProton environments, proximity to the metal center.Provides complementary structural data; signals are often broad in paramagnetic complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Uranium Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons. It is therefore an essential tool for studying uranium complexes where the uranium ion is in a paramagnetic oxidation state, most commonly uranium(III) (5f³ configuration) and uranium(V) (5f¹ configuration). nih.govismar.org Uranium(IV) (5f²) is a non-Kramers ion and may not always be EPR active.

An EPR experiment provides information primarily through the g-tensor, which describes the interaction of the unpaired electron's magnetic moment with the applied external magnetic field. The principal values of the g-tensor (gₓ, gᵧ, g₂) are highly sensitive to the symmetry and nature of the ligand field around the uranium ion. researchgate.net For instance, an axial symmetry in the complex will result in two g-values (g∥ and g⊥), while a lower, rhombic symmetry will produce three distinct g-values. researchgate.net

By analyzing the EPR spectrum of a this compound complex, one can confirm the presence of a paramagnetic uranium center and gain significant insight into its electronic structure and local coordination geometry. The specific g-values can be compared to those of known uranium compounds to help assign the oxidation state and understand the electronic ground state of the ion. nih.govtandfonline.com

Uranium SpeciesOxidation StateReported g-ValuesSymmetry/Interpretation
Uranium(III) ComplexU(III)g∥ = 1.22, g⊥ = 1.98, 2.07Anisotropic, nearly axial signal. nih.gov
Uranium(V) Complex 1U(V)g∥ = 1.33, g⊥ = 0.57, 0.57Anisotropic, nearly axial signal. nih.gov
Uranium(V) Oxo ComplexU(V)g₁ = 1.458, g₂ = 0.553Rhombic spectrum. researchgate.net
Uranium(V) in TBPU(V)g ≈ 1.94Signal shows superhyperfine coupling to ³¹P. tandfonline.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for the relatively large systems involving the uranium atom. Hybrid functionals, such as B3LYP, are commonly employed for these calculations. acs.orgscience.gov

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For the uranyl acetylacetonate (B107027) complex, typically modeled as [UO₂(acac)₂(H₂O)], DFT calculations predict a distorted pentagonal bipyramidal coordination around the uranium center. The two linear axial positions are occupied by the oxygen atoms of the uranyl moiety ([O=U=O]²⁺), while the two bidentate acetylacetonate ligands and a water molecule lie in the equatorial plane. acs.org

Calculated structural parameters are generally in good agreement with experimental data obtained from X-ray crystallography. acs.orgscience.gov These calculations provide precise bond lengths and angles, which are crucial for understanding the stability and reactivity of the complex.

Table 1: Representative Optimized Geometric Parameters for [UO₂(acac)₂(H₂O)] using DFT Note: These are typical values derived from DFT studies on related uranyl complexes and may vary with the level of theory and basis set used.

ParameterTypical Calculated Value
U=O (axial) Bond Length1.75 - 1.80 Å
U-O (equatorial, acac)2.35 - 2.45 Å
U-O (equatorial, H₂O)2.45 - 2.55 Å
O=U=O Bond Angle~178° - 180°

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra. The most characteristic vibrations are the symmetric (ν₁) and antisymmetric (ν₃) stretching modes of the uranyl O=U=O unit, which are sensitive indicators of the equatorial coordination environment. acs.org DFT calculations can accurately predict these frequencies, aiding in the interpretation of experimental spectroscopic data. science.gov

Table 2: Calculated vs. Experimental Vibrational Frequencies for the Uranyl Moiety Note: Frequencies are highly dependent on the ligand environment and computational method.

Vibrational ModeDescriptionCalculated Range (cm⁻¹)
ν₁ (Raman active)Symmetric O=U=O Stretch830 - 860
ν₃ (IR active)Antisymmetric O=U=O Stretch910 - 940

DFT calculations provide a detailed picture of the electronic structure and chemical bonding. For the uranyl acetylacetonate complex, this involves analyzing the molecular orbitals (MOs) formed from the uranium 5f and 6d orbitals and the 2p orbitals of the oxygen atoms from both the uranyl and acetylacetonate ligands.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are often used to quantify the charge distribution and the nature of the metal-ligand bonds. science.gov These studies reveal that the bonding between uranium and the equatorial oxygen atoms of the acetylacetonate ligands is predominantly ionic, but with a significant degree of covalent character. researchgate.net This covalency arises from the donation of electron density from the ligand oxygen atoms into the empty 5f and 6d orbitals of the uranium atom. The strong, linear O=U=O axial bonds are a hallmark of the uranyl ion and involve complex interactions between uranium 5f/6d and oxygen 2p orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the complex's reactivity and electronic transitions. In a typical uranyl complex, the HOMO is often composed of bonding orbitals involving the equatorial ligands, while the LUMO consists of non-bonding uranium 5f orbitals (specifically the 5fδ and 5fφ orbitals).

DFT is instrumental in studying the mechanisms of chemical reactions, such as ligand exchange or complex formation. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energy barriers for these processes. researchgate.net

For the uranyl acetylacetonate complex, a key reaction is the exchange of the coordinated water molecule with other potential ligands in solution. DFT calculations can model the stepwise process of this exchange, determining whether the mechanism is associative (the incoming ligand binds first, forming an intermediate) or dissociative (the coordinated water leaves first). The calculated free energy profiles for these reaction pathways provide quantitative estimates of reaction rates that can be compared with experimental kinetic studies. acs.orgresearchgate.net

Ab Initio and Multireference Methods (e.g., CASSCF, CASPT2) for Electronic Excited States

While DFT is effective for ground-state properties, it often fails to accurately describe the electronic excited states of actinide complexes. These states are frequently multiconfigurational in nature, meaning that more than one electronic configuration is needed for a proper description.

For this reason, more advanced ab initio methods are employed. The Complete Active Space Self-Consistent Field (CASSCF) method followed by N-electron valence state second-order perturbation theory (NEVPT2) or complete active space second-order perturbation theory (CASPT2) are the methods of choice. researchgate.net These approaches can accurately calculate the energies and properties of excited states, which is essential for interpreting UV-Vis absorption and emission spectra.

For uranyl complexes, these calculations reveal that the low-energy electronic transitions are typically f-f transitions, corresponding to the excitation of an electron between different non-bonding 5f orbitals on the uranium atom. researchgate.net For instance, an excitation might occur from a nonbonding δᵤ orbital to an antibonding πᵤ* molecular orbital. researchgate.net CASSCF/CASPT2 calculations can predict the energies of these transitions and their intensities, providing a theoretical foundation for assigning the features observed in experimental electronic spectra. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. Both classical MD (using force fields) and ab initio MD (where forces are calculated "on the fly" using quantum mechanics, such as the Car-Parrinello method) are used to study uranyl complexes in solution. researchgate.net

MD simulations of the uranyl acetylacetonate complex in an aqueous environment can reveal crucial information about its behavior. These simulations can model:

Solvation Structure: How water molecules arrange themselves around the complex, forming distinct solvation shells.

Ligand Dynamics: The flexibility and movement of the acetylacetonate ligands while coordinated to the uranium center.

Solvent Exchange: The mechanism and timescale for the exchange of the coordinated water molecule with bulk solvent, providing insights into ligand lability. researchgate.net

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the coordinated water molecule (acting as a donor) and surrounding solvent molecules, or between the ligand oxygen atoms (acting as acceptors) and the solvent.

These simulations are critical for bridging the gap between the static picture provided by quantum chemical calculations on a single molecule and the dynamic reality of the complex in solution. researchgate.net

Potential Research Applications of Uranium Diol Complexes

Catalysis in Organic Transformations (e.g., Hydrosilylation, Small Molecule Activation)

The catalytic potential of uranium complexes in organic synthesis is an area of growing interest. Research has demonstrated that uranium in various oxidation states can catalyze a range of reactions, including hydrosilylation, hydroamination, and the activation of small molecules like carbon dioxide and dinitrogen. nih.govacs.org These studies typically involve uranium complexes with various organic ligands, such as alkoxides, amides, and cyclopentadienyl (B1206354) derivatives, which stabilize the uranium center and modulate its reactivity. nih.govbohrium.com For instance, certain uranium(IV) and uranyl(VI) complexes have shown activity in the hydrosilylation of alkynes and aldehydes. nih.govacs.org Similarly, low-valent uranium complexes are known to reductively activate small molecules. digitellinc.comnih.goved.ac.ukrsc.org However, specific studies detailing the catalytic activity of a uranium complex featuring the pentane-2,4-diol ligand in hydrosilylation or small molecule activation could not be identified. The general principles of uranium catalysis suggest that a diol ligand could potentially support a catalytically active uranium center, but experimental evidence for "Pentane-2,4-diol;uranium" in this context is not available in the reviewed literature.

Fundamental Studies in Actinide Separation and Sequestration Strategies

The separation of actinides from nuclear waste is a critical aspect of the nuclear fuel cycle. This often involves solvent extraction or ion-exchange methods using ligands that can selectively bind to actinide ions. mdpi.comnih.govresearchgate.net The design of these ligands is based on the coordination chemistry of actinides, exploiting differences in ionic radius and electronic structure between actinides and other elements, such as lanthanides. A variety of organic ligands have been investigated for this purpose, with a focus on achieving high selectivity and efficiency. While the interaction of uranium with various functional groups is a subject of study, specific research on the use of pentane-2,4-diol as a ligand for the separation or sequestration of uranium or other actinides is not prominently featured in the available literature.

Precursors for Uranium-Containing Materials in Non-Nuclear Applications

Uranium compounds, particularly oxides and carbides, have applications beyond the nuclear industry, for instance, as catalysts and in ceramics. researchgate.net The synthesis of these materials often involves the use of molecular precursors, such as uranium alkoxides, which can be decomposed to form the desired material with controlled properties. researchgate.netnih.gov This approach allows for the synthesis of materials at lower temperatures and with greater control over their morphology and composition. While uranium alkoxides, in general, are recognized as valuable precursors, nih.gov there is no specific information available on the use of a "this compound" complex as a precursor for non-nuclear materials. The diol ligand could potentially influence the decomposition pathway and the properties of the resulting material, but this remains a hypothetical application without direct research evidence.

Methodologies for Radioanalytical Chemistry and Uranium Speciation in Research Settings

Understanding the speciation of uranium—its chemical form and oxidation state in different environments—is crucial for assessing its mobility, toxicity, and fate. nih.govnih.govthuenen.de Various analytical techniques, including spectroscopy and electrochemistry, are employed to characterize uranium species in environmental and biological systems. nih.govresearchgate.net The complexation of uranium with different ligands, including organic molecules, plays a key role in its speciation. While the interaction of uranium with polyols and other oxygen-containing ligands is of general interest in this field, nih.gov specific radioanalytical methods or detailed speciation studies that utilize or focus on the "this compound" complex are not described in the surveyed literature.

Future Research Directions and Outlook

Exploration of Novel Pentane-2,4-diol Derivatives with Tunable Electronic and Steric Properties as Ligands

A significant frontier in molecular uranium chemistry is the design of ligands that can precisely control the properties of the metal center. northwestern.edunih.gov Future work should focus on synthesizing derivatives of pentane-2,4-diol to systematically tune the electronic and steric environment around the uranium ion. By modifying the ligand backbone, researchers can influence the stability, solubility, reactivity, and even the magnetic properties of the resulting complexes. northwestern.edu

For instance, introducing bulky substituents (e.g., tert-butyl or silyl (B83357) groups) at the 1- and 5-positions could provide steric protection to stabilize reactive or low-coordination number uranium species. Conversely, incorporating electron-withdrawing groups (e.g., fluorinated alkyls) or electron-donating groups could modulate the Lewis acidity of the uranium center, impacting its catalytic activity. rsc.org The unique three-dimensional structure of carborane-based ligands, which has been explored in other low-valent actinide complexes, could also be adapted to diol frameworks to create novel coordination environments. northwestern.edu

Table 1: Potential Pentane-2,4-diol Derivatives and Their Anticipated Effects on Uranium Complexes
DerivativePrimary EffectPotential Impact on Uranium Complex
1,1,1,5,5,5-Hexafluoro-pentane-2,4-diolElectronic (Electron-withdrawing)Increases Lewis acidity of the uranium center; enhances catalytic activity for certain reactions.
3,3-Di-tert-butyl-pentane-2,4-diolSteric (Bulky)Provides kinetic stabilization for low-valent or coordinatively unsaturated uranium species; may influence stereoselectivity in catalysis.
3-Phenyl-pentane-2,4-diolElectronic/StericIntroduces π-system for potential electronic communication or secondary coordination; moderately increases steric bulk.
Pentane-2,4-diol with silyl ether protecting groupsSynthetic PrecursorAllows for controlled, stepwise reactivity and the synthesis of heteroleptic complexes.

Development of Advanced Synthetic Strategies for High-Purity and Stereochemically Controlled Complexes

The synthesis of well-defined molecular uranium species is fundamental to exploring their properties. mdpi.com Future research must develop robust and versatile synthetic routes to uranium-pentane-2,4-diol complexes. Key challenges include achieving high purity and, crucially, controlling the stereochemistry of the coordinated diol ligand.

Potential synthetic strategies could include:

Salt Metathesis: Reacting a uranium halide precursor, such as UI₄(1,4-dioxane)₂, with the di-alkali metal salt of pentane-2,4-diol. nih.gov This is a common route for generating uranium-alkoxide and uranium-amide bonds.

Alcoholysis: The reaction of uranium amide or alkyl complexes with the neutral diol, eliminating amine or alkane, respectively. This method is often clean and provides high yields. researchgate.net

Redox-driven Synthesis: Reduction of a U(VI) or U(V) precursor in the presence of the diol ligand to access lower oxidation state complexes. researchgate.net

A major focus should be on stereoselective synthesis. Using enantiopure (R,R)- or (S,S)-pentane-2,4-diol could lead to chiral uranium complexes, which are of great interest for asymmetric catalysis. Controlling the coordination of the meso-diol isomer presents a different challenge and could result in unique polymeric or framework structures.

In-depth Mechanistic Understanding of Uranium-Diol Reactivity through Combined Experimental and Theoretical Approaches

A deep understanding of the electronic structure and bonding in uranium-diol complexes is essential to rationalize their reactivity and guide the design of new systems. nih.govresearchgate.net A synergistic approach combining experimental characterization with computational modeling will be paramount.

Experimental Techniques:

Single-Crystal X-ray Diffraction: To provide unambiguous structural data, including U-O bond lengths and coordination geometries. rsc.orgnih.gov

NMR Spectroscopy: To probe the solution-state structure and dynamics of these complexes.

X-ray Absorption Spectroscopy (XAS): To determine the oxidation state and local coordination environment of the uranium center. nih.gov

Vibrational Spectroscopy (IR and Raman): To characterize the U-O bonds, which are sensitive to the electronic environment of the metal. nih.gov

Theoretical Approaches:

Density Functional Theory (DFT): To model the electronic structure, nature of the uranium-ligand bonding (including the contribution of 5f orbitals), and reaction pathways. mdpi.comresearchgate.net DFT calculations can help elucidate reaction mechanisms, such as those involved in small molecule activation or catalysis. nih.gov

This combined approach has proven powerful in understanding bonding in analogous uranium complexes, such as those with imido or chalcogenido ligands, and would be directly applicable to the diol systems. mdpi.com

Design of Functional Materials and Catalysts Based on Uranium-Pentane-2,4-diol Frameworks

The unique properties of uranium, such as its large ionic radius and ability to access multiple oxidation states, make its complexes appealing for catalysis and materials science. nih.govacs.org Uranium-pentane-2,4-diol complexes could serve as building blocks for new functional materials or as homogeneous catalysts.

Catalysis: Uranium complexes are known to catalyze reactions such as olefin polymerization, hydrogenation, and small molecule activation. nih.govacs.org The tunable nature of diol ligands could allow for the development of highly active and selective catalysts. For example, chiral uranium-diol complexes could be explored for asymmetric transformations.

Metal-Organic Frameworks (MOFs): The diol ligand, particularly in its deprotonated di-alkoxide form, can act as a linker between uranium centers to form extended one-, two-, or three-dimensional networks. These uranium-organic frameworks could exhibit interesting properties, such as porosity for gas storage and separation, or luminescence. researchgate.net

Investigation of Unconventional High-Valent and Low-Valent Uranium Complexes with Diol Ligands

Stabilizing uranium in less common oxidation states (below +3 or above +6) is a significant challenge in actinide chemistry that pushes the boundaries of our understanding of electronic structure and bonding. nih.govmdpi.com The hard-donor nature of alkoxide ligands makes pentane-2,4-diolate a promising candidate for stabilizing high-valent uranium species (e.g., U(V) or U(VI)). The strong U-O bonds formed could provide the necessary thermodynamic stability for these electron-poor centers. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying uranium complexes with Pentane-2,4-diol?

  • Methodological Answer : Synthesis typically involves refluxing uranium salts (e.g., uranyl nitrate) with Pentane-2,4-diol in anhydrous solvents under inert atmospheres. Purification can be achieved via recrystallization using ethanol-water mixtures or column chromatography with silica gel. Characterization should include NMR for ligand coordination analysis (e.g., δ 1.81 ppm for CH3 groups in related diol complexes) and IR spectroscopy to confirm hydroxyl and uranium-oxygen bonding (ν ~3200 cm⁻¹ for OH and ~900 cm⁻¹ for U=O stretches) . Safety protocols must address uranium’s radioactivity, including shielded gloveboxes and radiation monitoring .

Q. How can researchers ensure thermodynamic stability of Pentane-2,4-diol-uranium complexes under experimental conditions?

  • Methodological Answer : Stability tests should involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Avoid exposure to strong acids/alkalis or oxidizing agents, as diols can undergo esterification or redox reactions . Solvent choice (e.g., dimethylformamide) should minimize ligand displacement. For uranium complexes, monitor pH to prevent hydrolysis into insoluble oxides .

Q. What analytical techniques are critical for confirming the coordination geometry of uranium with Pentane-2,4-diol?

  • Methodological Answer : X-ray crystallography is ideal for structural elucidation. If crystals are unavailable, Extended X-ray Absorption Fine Structure (EXAFS) can probe U-O bond distances. NMR spectroscopy (¹³C, ¹H) identifies ligand binding modes, while IR spectroscopy detects shifts in U=O vibrational frequencies (~950 cm⁻¹). Compare results with computational models (DFT) for validation .

Q. What safety protocols are essential when handling radioactive uranium-diol complexes?

  • Methodological Answer : Use alpha-radiation shielding (e.g., lead-lined containers) and conduct work in licensed facilities with trained personnel. Monitor airborne contamination via alpha-particle detectors. Decontaminate spills with chelating agents (e.g., EDTA) and ensure waste disposal complies with IAEA guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) optimize the design of uranium-diol complexes for specific reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic structures to predict ligand-metal charge transfer and redox potentials. COMSOL Multiphysics simulates reaction kinetics under varying temperatures/pressures. Validate models with experimental spectroscopic data and adjust parameters (e.g., solvent dielectric constant) to match observed behavior .

Q. How should researchers resolve contradictions in reported stability constants for uranium-diol complexes?

  • Methodological Answer : Re-evaluate experimental conditions (ionic strength, temperature) using a factorial design approach to isolate variables. Compare potentiometric titration data across studies, ensuring calibration against standard buffers. Apply the Davies equation to correct activity coefficients and reconcile discrepancies .

Q. What strategies address uranium’s radiolytic decomposition of Pentane-2,4-diol in long-term storage?

  • Methodological Answer : Radiolysis can be mitigated by adding radical scavengers (e.g., ascorbic acid) or storing complexes at low temperatures (-20°C) in dark conditions. Monitor degradation via HPLC for diol integrity and gamma spectroscopy for uranium isotope stability .

Q. How can factorial design improve experimental efficiency in studying uranium-diol reaction kinetics?

  • Methodological Answer : A 2³ factorial design (variables: concentration, temperature, pH) identifies interactions between factors. Use ANOVA to determine significant effects on reaction rate. For example, higher pH may accelerate ligand displacement but promote uranium hydrolysis, requiring trade-off analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.